molecular formula C13H10BrN3O2 B12028950 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide CAS No. 341981-16-6

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B12028950
CAS No.: 341981-16-6
M. Wt: 320.14 g/mol
InChI Key: VMUOWOFNRPSKQV-LZYBPNLTSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a bromo-substituted phenyl ring and a pyridine ring, connected through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The hydrazone linkage allows it to act as a chelating agent, binding to metal ions and potentially inhibiting enzyme activities or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the bromo-substituted phenyl ring and the pyridine ring, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications.

Properties

CAS No.

341981-16-6

Molecular Formula

C13H10BrN3O2

Molecular Weight

320.14 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H10BrN3O2/c14-10-4-5-12(18)9(7-10)8-16-17-13(19)11-3-1-2-6-15-11/h1-8,18H,(H,17,19)/b16-8+

InChI Key

VMUOWOFNRPSKQV-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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